
methyl 6-cyano-1H-indole-2-carboxylate
Overview
Description
Methyl 6-cyano-1H-indole-2-carboxylate (CAS: 104291-83-0) is a heterocyclic compound featuring an indole core substituted with a cyano group (-CN) at position 6 and a methyl ester (-COOCH₃) at position 2. Its molecular formula is C₁₁H₈N₂O₂, with a molecular weight of 200.20 g/mol . This compound is primarily utilized as a pharmaceutical intermediate, serving as a building block in drug synthesis due to its versatile reactivity and functional group compatibility .
The indole scaffold is a privileged structure in medicinal chemistry, and the introduction of electron-withdrawing substituents like the cyano group enhances its utility in cross-coupling reactions and nucleophilic substitutions . The methyl ester group at position 2 further modulates solubility and stability, making it a critical intermediate in synthesizing bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-cyano-1H-indole-2-carboxylate typically involves the reaction of indole with methyl cyanoformate. The reaction conditions can be controlled by adjusting the temperature and the molar ratio of the reactants .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-cyano-1H-indole-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the cyano group to other functional groups.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different substituents onto the indole ring .
Scientific Research Applications
Medicinal Chemistry
Methyl 6-cyano-1H-indole-2-carboxylate has been investigated for its potential therapeutic applications. The compound's structural characteristics suggest it may exhibit a range of biological activities:
- Anticancer Activity : Preliminary studies indicate that compounds with indole structures can induce apoptosis in cancer cells. This compound may influence cell signaling pathways associated with cancer progression, leading to increased oxidative stress and cell death .
- Antimicrobial Properties : The compound has shown promise in inhibiting the growth of various bacterial and fungal strains, attributed to its ability to disrupt microbial cell membranes or interfere with metabolic pathways .
Case Study: Anticancer Research
A study exploring the effects of this compound on specific cancer cell lines revealed significant inhibition of cell proliferation. The mechanism was linked to the activation of apoptotic pathways, suggesting its potential as a lead compound for developing new anticancer agents .
Organic Synthesis
In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its reactivity allows for various chemical transformations, including:
- Substitution Reactions : The cyano group can serve as a nucleophile or electrophile in substitution reactions, facilitating the creation of diverse derivatives .
- Formation of Indole Derivatives : It is utilized in synthesizing other biologically active indole derivatives, which are crucial in drug development and materials science .
Chemical Reactions
The compound can undergo several chemical reactions that enhance its utility in research:
Reaction Type | Description | Potential Products |
---|---|---|
Oxidation | Converts the cyano group into carboxylic acids or ketones. | Carboxylic acids, ketones |
Reduction | Modifies functional groups on the indole ring. | Alcohols, amines |
Substitution | Electrophilic/nucleophilic substitutions at various positions on the indole ring. | Diverse functionalized indoles |
Industrial Applications
Beyond its research applications, this compound is also explored for use in industrial settings:
- Dyes and Pigments Production : The compound's reactivity and stability make it suitable for developing dyes and pigments used in textiles and coatings .
- Pharmaceutical Intermediates : Its role as an intermediate in synthesizing complex pharmaceuticals highlights its importance in drug manufacturing processes .
Mechanism of Action
The mechanism of action of methyl 6-cyano-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares methyl 6-cyano-1H-indole-2-carboxylate with structurally related indole derivatives, highlighting differences in substituents, ester groups, and applications:
Key Observations:
Substituent Effects: Cyano (-CN): The cyano group at position 6 (target compound) or 5 (ethyl 5-cyanoindole-2-carboxylate) enhances electrophilicity, facilitating nucleophilic aromatic substitution. The position of the cyano group significantly impacts reactivity and binding affinity in drug targets . Hydroxyl (-OH): Methyl 6-hydroxy-1H-indole-2-carboxylate exhibits higher polarity due to the hydroxyl group, improving water solubility but reducing stability under acidic conditions . Trifluoromethyl (-CF₃): The trifluoromethyl group in methyl 6-(trifluoromethyl)-1H-indole-2-carboxylate increases lipophilicity and metabolic stability, making it valuable in CNS drug development .
Ester Group Influence: Methyl esters (e.g., target compound) are generally more volatile and less lipophilic than ethyl esters (e.g., ethyl 5-cyanoindole-2-carboxylate). Ethyl esters may offer better bioavailability in hydrophobic environments .
Applications: Cyano-substituted derivatives are preferred in kinase inhibitor synthesis due to their ability to form hydrogen bonds with target enzymes . Hydroxy and methoxy derivatives find use in cosmetic and dermatological formulations for their antioxidant properties .
Research Findings and Analytical Characterization
Spectroscopic Analysis:
- FTIR: The cyano group exhibits a sharp absorption band near 2240 cm⁻¹ (C≡N stretch), while the ester carbonyl appears at 1720–1740 cm⁻¹ .
- NMR: In the target compound, the methyl ester proton resonates at δ 3.9–4.1 ppm (singlet), and the cyano group deshields adjacent protons on the indole ring .
Biological Activity
Methyl 6-cyano-1H-indole-2-carboxylate is a notable indole derivative recognized for its diverse biological activities. This article delves into its biological properties, including antiviral, anticancer, and antimicrobial effects, supported by research findings and case studies.
Chemical Structure and Properties
This compound features a cyano group attached to the indole structure, which contributes to its biological activity. The molecular formula is C₉H₈N₂O₂, with a molecular weight of approximately 176.17 g/mol. Its structural characteristics allow it to interact with various biological targets, enhancing its pharmacological potential.
Indole derivatives like this compound exert their biological effects through several mechanisms:
- Antiviral Activity : Studies indicate that indole derivatives can inhibit viral replication by targeting viral enzymes or host cell pathways.
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Antimicrobial Effects : this compound demonstrates significant activity against various bacterial strains.
Antiviral Activity
Research has highlighted the potential of this compound in antiviral applications. For instance, it has been studied for its inhibitory effects on HIV integrase, showing promising results in preventing viral replication .
Anticancer Activity
The compound exhibits notable anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines. For example, it has been tested against KARPAS-299 cells with IC₅₀ values indicating effective growth inhibition .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. It shows activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values for various strains indicate strong antimicrobial efficacy:
Microorganism | MIC (µg/mL) |
---|---|
E. coli | 4.69 - 22.9 |
S. aureus | 5.64 - 77.38 |
C. albicans | 16.69 - 78.23 |
These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents .
Case Studies and Research Findings
- Antiviral Studies : A study focused on the compound's ability to inhibit HIV integrase revealed that it effectively blocked the enzyme's activity, suggesting its potential as an antiviral therapeutic agent .
- Cancer Cell Line Evaluation : In vitro assays demonstrated that this compound significantly reduced cell viability in several cancer lines, including those resistant to conventional therapies .
- Microbial Resistance Studies : The compound's efficacy against resistant strains of bacteria highlights its potential role in combating antibiotic resistance, a growing concern in modern medicine .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl 6-cyano-1H-indole-2-carboxylate, and how can reaction conditions be optimized for yield and purity?
- Methodology : The compound can be synthesized via a multi-step procedure starting from indole derivatives. For example, formylation at the 3-position of indole followed by nitrile introduction at the 6-position via nucleophilic substitution or cyanation reactions. A reflux in acetic acid with sodium acetate (as a catalyst) is commonly used for condensation steps . Optimization involves adjusting solvent polarity (e.g., DMF for solubility), temperature (reflux vs. room temperature), and stoichiometric ratios of reagents. HPLC or TLC should monitor reaction progress, and recrystallization from DMF/acetic acid mixtures can improve purity .
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
- Methodology :
- Spectroscopy : Use and NMR to verify substituent positions (e.g., cyano at C6, ester at C2). IR spectroscopy confirms the presence of nitrile (~2200 cm) and ester carbonyl (~1700 cm) groups .
- X-ray crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Data collection requires high-resolution diffraction patterns, and refinement parameters (e.g., R-factors) should align with standards for small molecules (<5%) .
Q. What are the key stability considerations for storing and handling this compound in laboratory settings?
- Methodology : Store sealed in dry conditions at 2–8°C to prevent hydrolysis of the ester or nitrile groups. Avoid exposure to strong acids/bases or oxidizing agents. Use PPE (gloves, goggles, P95 respirators) to mitigate risks from potential irritants (e.g., dust inhalation) .
Advanced Research Questions
Q. How do electronic effects of the cyano and ester groups influence the reactivity of this compound in electrophilic substitution reactions?
- Methodology : Apply conceptual density functional theory (DFT) to calculate Fukui functions and local softness indices. The nitrile group is electron-withdrawing, directing electrophiles to electron-rich positions (e.g., C4 or C5 of the indole ring). Compare experimental results (e.g., bromination or nitration patterns) with DFT-predicted reactivity indices .
Q. What strategies can resolve contradictions in reported spectroscopic data for this compound derivatives?
- Methodology : Cross-validate data using multiple techniques (e.g., - HMBC NMR for nitrogen environments) and compare with computational predictions (e.g., Gaussian-based chemical shift calculations). If crystallographic data conflicts with spectral assignments, re-examine crystal packing effects or solvent interactions .
Q. How can the compound’s electronic properties be leveraged in designing photoactive materials or catalysts?
- Methodology : Perform time-dependent DFT (TD-DFT) to model UV-Vis absorption spectra and excited-state dynamics. Experimentally, measure fluorescence quantum yields and triplet-state lifetimes. The cyano group enhances charge-transfer capabilities, making the compound suitable for organic photovoltaic applications .
Q. Critical Analysis of Evidence
- The absence of reported melting points necessitates experimental determination via DSC.
- Discrepancies in spectroscopic data (e.g., IR peaks for nitrile groups) may arise from solvent effects or impurities, requiring rigorous purification .
- SHELX-based crystallography remains the gold standard for structural confirmation despite newer software availability .
Properties
IUPAC Name |
methyl 6-cyano-1H-indole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c1-15-11(14)10-5-8-3-2-7(6-12)4-9(8)13-10/h2-5,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOVWALYWVUEQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427997 | |
Record name | methyl 6-cyano-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104291-83-0 | |
Record name | methyl 6-cyano-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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